5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole
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Overview
Description
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C8H4Cl2N2S and its molecular weight is 231.09. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole and its derivatives have been investigated for their antimicrobial properties. A study by (Sah et al., 2014) detailed the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. These compounds demonstrated moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi.
Structural and Electronic Properties
The structural and electronic properties of this compound have been the subject of detailed research. (Kerru et al., 2019) conducted a comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, providing insights into its molecular geometry, electronic properties, and potential applications in materials science, particularly as a non-linear optical (NLO) material.
Corrosion Inhibition
This compound derivatives have been studied for their role in corrosion inhibition. (Bentiss et al., 2007) explored the influence of new 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in acidic solutions, finding correlations between quantum chemical parameters and inhibition efficiencies.
Antiviral Activity
Studies have also explored the antiviral applications of this compound. (Chen et al., 2010) synthesized 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and evaluated their antiviral activity, identifying compounds with anti-tobacco mosaic virus activity.
Anticonvulsant Activity
The compound and its derivatives have also been examined for potential anticonvulsant activity. Research by (Srivastava & Pandeya, 1993) on 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles indicated significant anticonvulsant activity without associated side effects or sedation.
Antifungal and Insecticidal Activity
The fungicidal and insecticidal potential of thiadiazole derivatives, including those with a this compound structure, has been a subject of study. (Chen et al., 2000) synthesized and evaluated 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) for fungicidal activity against Rhizoctonia solani, a major rice disease.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole are the carboxyl-terminal catalytic domain of the sensor kinase in bacterial two-component systems . These systems allow bacteria to sense and respond rapidly to changes in their environment, leading to specific gene activation or repression .
Mode of Action
This compound interacts with its targets by causing structural alterations of the kinase, leading to aggregation . This interaction disrupts the normal functioning of the sensor kinase, thereby inhibiting the two-component systems .
Biochemical Pathways
The compound affects the two-component signal transduction systems, which are integral in the ability of pathogenic bacteria to mount and establish a successful infection within the host . By inhibiting these systems, the compound disrupts the bacteria’s ability to adapt to environmental changes, thereby preventing the activation or repression of specific genes .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial two-component systems, leading to an inability of the bacteria to adapt to environmental changes . This results in the inhibition of specific gene activation or repression, thereby preventing the bacteria from establishing a successful infection within the host .
Properties
IUPAC Name |
5-chloro-4-(4-chlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPICDKKJNEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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